![molecular formula C16H25N5O3S B12300741 1-(5,5-dioxo-2-piperazin-1-yl-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidin-4-yl)piperidin-3-ol](/img/structure/B12300741.png)
1-(5,5-dioxo-2-piperazin-1-yl-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidin-4-yl)piperidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5,5-dioxo-2-piperazin-1-yl-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidin-4-yl)piperidin-3-ol is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science. This compound contains multiple functional groups, including piperazine, thiopyrano, and pyrimidine moieties, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5,5-dioxo-2-piperazin-1-yl-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidin-4-yl)piperidin-3-ol typically involves multi-step reactions starting from readily available precursors. The key steps include:
Cyclization: Formation of the thiopyrano[3,2-d]pyrimidine core through cyclization reactions.
Oxidation: Introduction of the dioxo groups via oxidation reactions.
Substitution: Functionalization of the piperazine and piperidin-3-ol groups through substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts, and solvents that maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-(5,5-dioxo-2-piperazin-1-yl-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidin-4-yl)piperidin-3-ol undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the dioxo groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions at the piperazine and piperidin-3-ol moieties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(5,5-dioxo-2-piperazin-1-yl-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidin-4-yl)piperidin-3-ol involves its interaction with specific molecular targets and pathways. This compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Thiopyrano[3,2-d]pyrimidine Derivatives: Compounds with similar core structures but different substituents.
Piperazine Derivatives: Compounds containing the piperazine moiety with varying functional groups.
Pyrimidine Derivatives: Compounds with the pyrimidine ring system and diverse functionalization.
Uniqueness
1-(5,5-dioxo-2-piperazin-1-yl-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidin-4-yl)piperidin-3-ol is unique due to its combination of multiple functional groups and heterocyclic rings, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C16H25N5O3S |
|---|---|
Molecular Weight |
367.5 g/mol |
IUPAC Name |
1-(5,5-dioxo-2-piperazin-1-yl-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidin-4-yl)piperidin-3-ol |
InChI |
InChI=1S/C16H25N5O3S/c22-12-3-1-7-21(11-12)15-14-13(4-2-10-25(14,23)24)18-16(19-15)20-8-5-17-6-9-20/h12,17,22H,1-11H2 |
InChI Key |
GSVFAUOZYZZJTR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=NC(=NC3=C2S(=O)(=O)CCC3)N4CCNCC4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


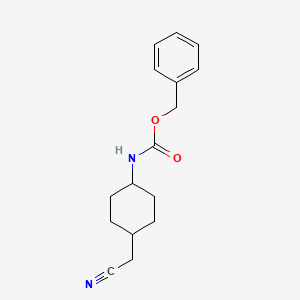
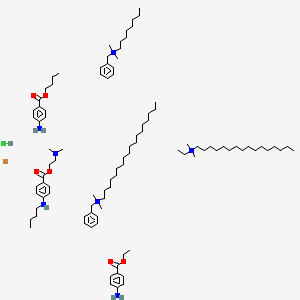
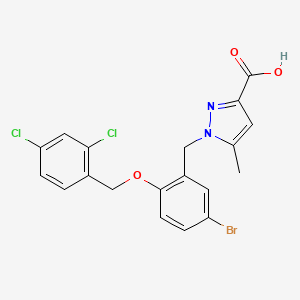
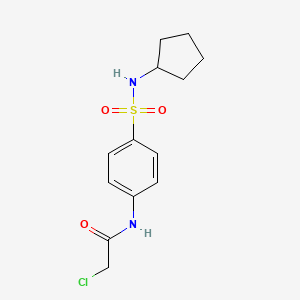
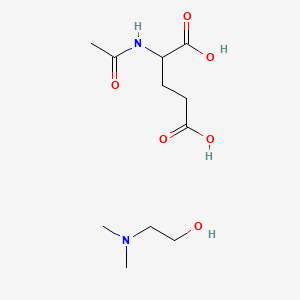
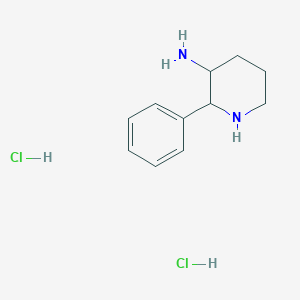
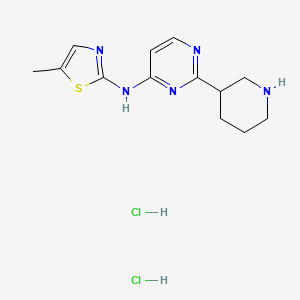
![2-(4-Butoxyphenyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12300695.png)
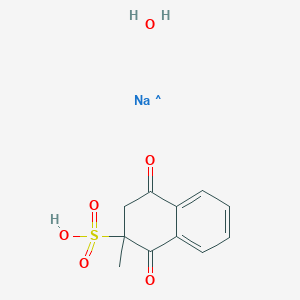
![2-[[3-[1-[4-[[2-[[2-[2-[2-[2-(2-Aminooxyethoxy)ethoxy]ethoxy]ethyl-methylamino]-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoic acid](/img/structure/B12300708.png)
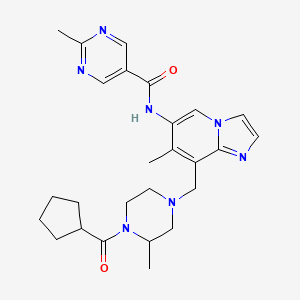

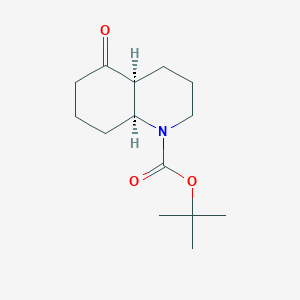
![N'-(5-chloropyridin-2-yl)-N-[4-(dimethylcarbamoyl)-2-(4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine-2-carbonylamino)cyclohexyl]oxamide](/img/structure/B12300734.png)
